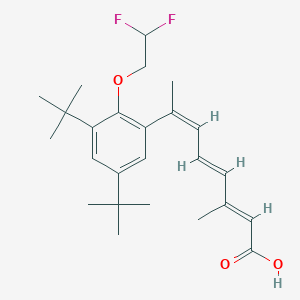
NPE-käfiggebundenes Proton
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
NPE-caged-proton has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study rapid acidification processes and pH-dependent reactions. In biology, it is employed to investigate cellular processes that are influenced by changes in pH, such as enzyme activity and ion channel function. In medicine, NPE-caged-proton is used in research related to drug delivery and the development of pH-sensitive therapeutic agents .
Wirkmechanismus
Target of Action
The primary target of NPE-caged-proton is a proton acceptor, such as a protein or enzyme . The compound interacts with these targets by releasing a proton from its cage, which can then engage with the target molecule .
Mode of Action
NPE-caged-proton is a 1-(2-nitrophenyl)ethyl caged proton that releases a proton and a sulfate ion upon photolysis . This process is triggered by irradiation with ultraviolet light . The released proton can then interact with its target, leading to alterations in the target’s structure and/or function .
Biochemical Pathways
The compound is known to generate rapid acidifications (ph jumps) down to ph 2 . This suggests that it may influence biochemical pathways sensitive to pH changes.
Pharmacokinetics
The compound is soluble to 100 mm in water and to 100 mm in dmso , which could potentially impact its bioavailability.
Result of Action
The primary result of NPE-caged-proton’s action is the generation of rapid acidifications (pH jumps) down to pH 2 . This can lead to significant changes in the molecular and cellular environment, potentially affecting the function of proteins and enzymes sensitive to pH changes.
Action Environment
The action of NPE-caged-proton can be influenced by environmental factors such as light and pH. The compound requires irradiation with ultraviolet light for photolysis , and its ability to generate rapid acidifications suggests that it may be more effective in environments with higher initial pH levels.
Biochemische Analyse
Biochemical Properties
The NPE-caged-proton plays a significant role in biochemical reactions. Upon photolysis, it releases a proton and a sulfate ion, leading to rapid acidifications . This property allows the NPE-caged-proton to interact with various enzymes, proteins, and other biomolecules, altering their activity due to the sudden change in pH .
Cellular Effects
The NPE-caged-proton has profound effects on various types of cells and cellular processes. The rapid acidification caused by the release of the proton can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of the NPE-caged-proton is primarily through its ability to cause rapid acidifications. Upon photolysis, the NPE-caged-proton releases a proton and a sulfate ion, leading to a sudden decrease in pH . This can result in changes in gene expression, enzyme activation or inhibition, and binding interactions with biomolecules .
Metabolic Pathways
Given its role in causing rapid acidifications, it may interact with enzymes or cofactors involved in pH regulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NPE-caged-proton involves the reaction of 1-(2-nitrophenyl)ethanol with sulfuric acid to form 1-(2-nitrophenyl)ethyl sulfate. This reaction typically requires an acidic environment and is carried out under controlled temperature conditions to ensure the stability of the product .
Industrial Production Methods: Industrial production of NPE-caged-proton follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the production process while minimizing the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions: NPE-caged-proton primarily undergoes photolysis, a reaction where the compound is exposed to ultraviolet light, causing it to release a proton and a sulfate ion. This reaction is highly specific and occurs at wavelengths between 350 and 355 nanometers .
Common Reagents and Conditions: The primary reagent used in the reactions involving NPE-caged-proton is ultraviolet light. The reaction conditions typically involve maintaining the compound in an aqueous solution and exposing it to controlled ultraviolet light to induce photolysis .
Major Products Formed: The major products formed from the photolysis of NPE-caged-proton are a proton and a sulfate ion. This reaction results in a rapid decrease in pH, making it useful for applications requiring precise control of acidity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- NPE-caged-adenosine triphosphate
- NPE-caged-guanosine triphosphate
- NPE-caged-adenosine diphosphate ribose
Uniqueness: NPE-caged-proton is unique in its ability to generate rapid and precise pH jumps, making it particularly useful for studies requiring controlled acidification. Unlike other caged compounds that release larger molecules, NPE-caged-proton releases a simple proton, allowing for more straightforward and targeted applications .
Eigenschaften
CAS-Nummer |
1186195-63-0 |
|---|---|
Molekularformel |
C8H9NNaO6S |
Molekulargewicht |
270.22 g/mol |
IUPAC-Name |
sodium;1-(2-nitrophenyl)ethyl sulfate |
InChI |
InChI=1S/C8H9NO6S.Na/c1-6(15-16(12,13)14)7-4-2-3-5-8(7)9(10)11;/h2-6H,1H3,(H,12,13,14); |
InChI-Schlüssel |
SSIPIRXPVMRXSA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OS(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OS(=O)(=O)O.[Na] |
Synonyme |
Alternative Name: NPE-caged-sulfate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride](/img/structure/B1139074.png)

![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B1139076.png)
![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1139078.png)







